molecular formula C8H17NO B136937 3-(Pyrrolidin-1-yl)butan-1-ol CAS No. 158261-95-1

3-(Pyrrolidin-1-yl)butan-1-ol

Cat. No.: B136937
CAS No.: 158261-95-1
M. Wt: 143.23 g/mol
InChI Key: FKCMGWYAPOCAKE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)butan-1-ol is an organic compound with the molecular formula C8H17NO. It features a pyrrolidine ring attached to a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol typically involves the reaction of pyrrolidine with butanal under reductive amination conditions. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the reductive amination process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 3-(Pyrrolidin-1-yl)butan-2-one.

    Reduction: 3-(Pyrrolidin-1-yl)butane.

    Substitution: 3-(Pyrrolidin-1-yl)butyl chloride.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-yl)butan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring and the butanol chain allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-pyrrolidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMGWYAPOCAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434046
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158261-95-1
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine (28.159, 0.4 mol), toluene (200 ml), catalytic p-TsOH (200 mg) and ethyl acetoacetate (20 g, 0.15 mol) were refluxed together in a Dean-Stark apparatus under N2 for 3 hours. The reaction was cooled to room temperature and concentrated in vacuo. NaBH4 (3.1 g, 82 mmol) was dissolved in MeOH (50 ml) and cooled to 0-5° C. A portion of the previous crude reaction (5 g, 27 mmol) in MeOH (25 ml) was added to the reaction mixture and stirred for 72 hours. The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml) and concentrated in vacuo. The aqueous phase was extracted with TBME (3×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with TBME and concentrated in vacuo to give a mixture of the title compound, 3-pyrrolidin-1-yl-butanoic acid ethyl ester and residual TBME (3.5 g). The mixture (3.5 g) in THF (20 ml) was added to a solution of LiALH4 (1M in THF, 33.5 ml, 33.5 mmol) at 0-5° C. under N2. The reaction was allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml) at 0-5° C., filtered and washed with THF (3×20 ml). The combined organic layers were dried over MgSO4, filtered, washed with THF and concentrated in vacuo to give the title compound as a yellow oil (2 g, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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